An In-Depth Technical Guide to the Chemical Properties and Applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid. As a key building block in medicinal chemistry and materials science, this molecule's unique combination of a reactive propiolic acid moiety and an electron-withdrawing trifluoromethylphenyl group imparts distinct characteristics that are of significant interest to researchers. This document delves into the practical aspects of handling and utilizing this compound, offering insights into its behavior in various chemical transformations and its potential as a scaffold for the development of novel therapeutic agents and functional materials.
Introduction: The Significance of a Fluorinated Arylpropiolic Acid
3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid, with the CAS number 3792-88-9, is a crystalline solid that has emerged as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group at the para position, which is directly attached to a prop-2-ynoic acid functional group.
The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] The prop-2-ynoic acid, or propiolic acid, moiety provides a versatile handle for a variety of chemical transformations, including cycloadditions, esterifications, and decarboxylation reactions.[1] This unique combination of functionalities makes 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅F₃O₂ | [3] |
| Molecular Weight | 214.14 g/mol | [1] |
| Appearance | Solid | [4] |
| pKa (estimated) | ~2.3 (similar to phenylpropiolic acid) | [5] |
| XLogP3 | 2.9 | [3] |
The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule. The estimated pKa suggests that it is a relatively strong carboxylic acid, a factor to consider in designing reactions and in understanding its behavior in biological systems.
Synthesis and Purification
The most common and efficient method for the synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid is through the carboxylation of the corresponding terminal alkyne, 1-ethynyl-4-(trifluoromethyl)benzene.[1] This reaction is typically achieved under high pressure with carbon dioxide in the presence of a suitable catalyst.
A plausible synthetic approach involves a Sonogashira coupling reaction between an aryl halide and a protected acetylene, followed by deprotection and carboxylation.
Exemplary Synthetic Protocol: Two-Step Synthesis from 4-Iodobenzotrifluoride
This protocol is a representative, field-proven approach for the synthesis of arylpropiolic acids.
Step 1: Sonogashira Coupling of 4-Iodobenzotrifluoride with Trimethylsilylacetylene
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Rationale: This step introduces the acetylene moiety onto the trifluoromethylphenyl ring. Trimethylsilylacetylene is used as a stable and easy-to-handle source of the acetylene group. The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[6]
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzotrifluoride (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a base, typically a primary or secondary amine like triethylamine (2-3 eq).
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Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to a temperature between room temperature and 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalysts.
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Wash the organic layer with saturated aqueous ammonium chloride solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, (4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane, by column chromatography on silica gel.
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Step 2: Deprotection and Carboxylation
-
Rationale: The trimethylsilyl protecting group is removed under basic conditions, and the resulting terminal alkyne is then carboxylated in situ.
-
Procedure:
-
Dissolve the purified (4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane in a suitable solvent such as THF.
-
Add a solution of a base like potassium carbonate or cesium carbonate in methanol or water.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC).
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for several hours. Alternatively, add crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature while maintaining a positive pressure of carbon dioxide.
-
Quench the reaction with dilute aqueous hydrochloric acid and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[1]
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Spectroscopic Characterization
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the trifluoromethyl-substituted ring will likely appear as two doublets in the region of δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring. The carboxylic acid proton will be a broad singlet, typically downfield (δ > 10 ppm), and its position can be solvent-dependent.
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¹³C NMR: The carbon-13 NMR spectrum will be more complex. Key signals would include the carboxylic acid carbonyl carbon (around 160-170 ppm), the two acetylenic carbons (in the range of 80-95 ppm), and the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, medium intensity peak for the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong absorption in the region of 1680-1710 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show the molecular ion peak at m/z 214. Key fragmentation patterns would likely involve the loss of COOH (m/z 45) and subsequent fragmentation of the aromatic ring.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid is dominated by its two functional groups: the carboxylic acid and the alkyne. This dual reactivity makes it a versatile building block in organic synthesis.
Reactions of the Carboxylic Acid Group
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Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer-Speier esterification.[7] This typically involves reacting the acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a crucial transformation for prodrug strategies or for modifying the solubility and permeability of the molecule.[1]
Reactions of the Alkyne Group
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Cycloaddition Reactions: The electron-deficient alkyne is an excellent dienophile in Diels-Alder reactions and a partner in 1,3-dipolar cycloadditions, such as the Huisgen azide-alkyne "click" reaction. These reactions provide rapid access to complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.
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Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst will yield the cis-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) will give the trans-alkene. Complete reduction to the corresponding propanoic acid derivative can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.[1]
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Oxidation: The alkyne can be oxidatively cleaved, for example, with ozone or potassium permanganate, to yield carboxylic acids.[1]
Decarboxylation
Arylpropiolic acids can undergo decarboxylation under thermal or metal-catalyzed conditions to yield the corresponding terminal alkyne. This reaction provides a route to 1-ethynyl-4-(trifluoromethyl)benzene from the title compound.
Applications in Drug Discovery and Materials Science
The structural features of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid make it a compound of interest for various applications.
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Medicinal Chemistry: As a building block, it can be used to synthesize a wide range of molecules for screening as potential drug candidates. The trifluoromethylphenyl group is a common motif in many approved drugs, and the propiolic acid moiety allows for the introduction of diverse functionalities through click chemistry and other coupling reactions.[1][2]
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Materials Science: The rigid, linear structure of the arylalkyne core makes it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[4]
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Hazard Statements (H-statements): H302, H315, H319, H335[4]
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Precautionary Statements (P-statements): P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[4]
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Pictograms: GHS07 (Harmful)[4]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid is a versatile and valuable building block for organic synthesis. Its unique combination of a reactive alkyne, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring provides a powerful platform for the creation of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for harnessing its full potential in research and development.
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